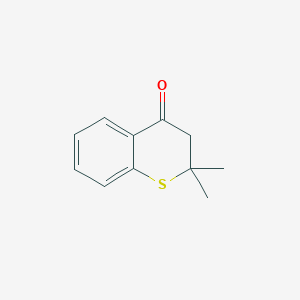

2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one” is a unique chemical compound with the linear formula C11H12O2S . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=S(C1=C2C=CC=C1)C(C)(C)CC2=O . The InChI representation is 1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

- Anticonvulsant and Sedative-Hypnotic Activity : A study by Arnoldi et al. (1990) involved the synthesis of various benzothiopyrans, including 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one, which demonstrated promising anticonvulsant activity. It was found that certain enantiomers of these compounds showed significant protection against various types of seizures in mice, with higher doses exhibiting generalized depressant activity but low acute toxicity (Arnoldi et al., 1990).

Chemical Synthesis and Reactions

- Cationic Polar Cycloadditions : Ishibashi et al. (1985) discussed the reaction of benzothiopyrans with olefins, providing a new route to create thiochromans, a class of compounds that includes this compound (Ishibashi et al., 1985).

- Baylis-Hillman Synthesis : Kaye and Nocanda (2002) reported a convenient method for synthesizing 3-substituted 2H-1-benzothiopyrans, an approach that can be applied to the synthesis of this compound (Kaye & Nocanda, 2002).

- Reactions with Dimethyl Sulfate : Nakazumi and Kitao (1979) explored the reactivity of benzothiopyrans, including 2,2-dimethyl derivatives, with dimethyl sulfate, investigating the differences in methylation reactions (Nakazumi & Kitao, 1979).

Photocycloaddition and Photochemistry

- Photocycloaddition Studies : Margaretha et al. (2007) studied the photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, revealing insights into its photoreactive properties (Margaretha et al., 2007).

- Photochemistry of Isothiocoumarin : Bethke et al. (1997) examined the irradiation of 1H-[2]benzothiopyran-1-one, a compound related to this compound, providing insights into its solid-state photochemistry (Bethke et al., 1997).

Miscellaneous Applications

- Antitumor Activity : Abbas et al. (2014) researched the reaction of 1-benzothiopyran-4-ones with various compounds under controlled microwave heating, leading to the synthesis of novel poly-heterocyclic ring systems with potential antitumor activity (Abbas et al., 2014).

Wirkmechanismus

Mode of Action

It’s known that similar compounds can engage in various types of reactions such as n-alkylation and electrophilic substitution .

Biochemical Pathways

It’s known that similar compounds can act as nucleating agents, boosting the conductivity of certain films .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-inflammatory, anti-psychotic, anti-hyperplasia, and anti-cancer activities .

Action Environment

Similar compounds are known to be efficient over a large range of polymers and small molecule derivatives, soluble in established processing solvents, and generally considered to be air stable .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3H-thiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMCSSKIPWJNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)